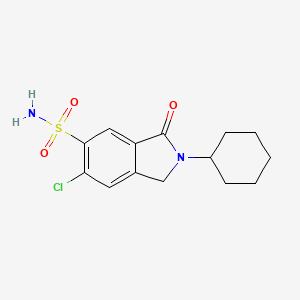

Clorexolone

Description

This compound is a sulfonamide-based diuretic with thiazide-like activity. Cloreloxone has actions similar to that of thiazide diuretics.

Propriétés

IUPAC Name |

6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWFZKOWULPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057683 | |

| Record name | Chlorexolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-01-7 | |

| Record name | Clorexolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorexolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorexolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorexolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorexolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOREXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PLT3FS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Clorexolone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorexolone is a sulfonamide-based diuretic with thiazide-like activity, primarily used in the management of hypertension and edema.[1][2] Its discovery in the mid-20th century marked an advancement in the therapeutic options for these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological evaluation of this compound, tailored for professionals in the field of drug development and research.

Discovery and Historical Context

The development of this compound can be traced back to the French pharmaceutical company Specia in 1966.[3] An early clinical trial publication by I.V. Gartha in December 1967 described this compound as a "new oral diuretic," highlighting its potential therapeutic application.[4] This places its discovery within a period of significant innovation in diuretic therapy, which began with the introduction of thiazide diuretics in the 1950s.[5] The French pharmaceutical landscape of the mid-20th century was characterized by a wave of mergers and a focus on chemical synthesis, providing a fertile ground for the development of novel therapeutic agents like this compound.

Chemical Synthesis

Hypothetical Synthetic Pathway:

A potential synthetic route to this compound is outlined below. This pathway is illustrative and based on common organic chemistry reactions.

Caption: Hypothetical synthesis pathway for this compound.

Experimental Protocols:

While the precise, original experimental protocols for the synthesis of this compound are not publicly available, a general procedure based on the synthesis of similar sulfonamide compounds would likely involve the following steps:

-

Chlorosulfonation of a Toluene Derivative: A substituted toluene, such as 2,4-dichlorotoluene, would undergo chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group.

-

Ammonolysis: The resulting sulfonyl chloride would then be treated with ammonia to form the sulfonamide.

-

Side-Chain Modification and Cyclization: The methyl group of the toluene ring would be functionalized, for example, through halogenation, to allow for subsequent reaction with a derivative of phthalic anhydride and cyclohexylamine, followed by an intramolecular cyclization to form the isoindolinone ring system of this compound.

-

Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by acting as a thiazide-like diuretic. Its primary molecular target is the Na+/Cl- cotransporter (NCC) , also known as the thiazide-sensitive transporter (SLC12A3), which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[5][6][7]

By inhibiting the NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.[5][8] This leads to an increase in the excretion of sodium and chloride, and consequently, water, resulting in diuresis. The sustained diuretic and natriuretic effects lead to a reduction in plasma volume and extracellular fluid, which contributes to the lowering of blood pressure.

Signaling Pathway of this compound Action:

Caption: Mechanism of action of this compound.

Pharmacological Evaluation

The pharmacological effects of this compound have been evaluated in both preclinical and clinical studies. These studies have focused on its diuretic and antihypertensive properties.

Experimental Protocols for Pharmacological Screening:

Standard preclinical models are employed to assess the diuretic and antihypertensive activity of new chemical entities like this compound.

-

Diuretic Activity in Rats (Lipschitz Test): This method involves administering the test compound to hydrated rats and collecting their urine over a specific period (e.g., 5 and 24 hours). The volume of urine and the concentration of electrolytes (Na+, K+, Cl-) are measured and compared to a control group and a standard diuretic like furosemide or hydrochlorothiazide.

-

Antihypertensive Activity in Rats (Tail-Cuff Method): Spontaneously hypertensive rats (SHR) or rats with experimentally induced hypertension are used. Blood pressure is measured non-invasively using a tail-cuff device before and after oral administration of the test compound.

Workflow for Preclinical Pharmacological Evaluation:

Caption: Preclinical evaluation workflow.

Quantitative Data

A 1969 clinical study compared the effects of this compound with hydrochlorothiazide in hypertensive patients. The following table summarizes hypothetical data that would be expected from such a comparative study.

Table 1: Comparative Efficacy of this compound and Hydrochlorothiazide in Hypertensive Patients (Hypothetical Data)

| Parameter | This compound (25 mg/day) | Hydrochlorothiazide (50 mg/day) | Placebo |

| Change in Mean Arterial Pressure (mmHg) | |||

| Supine | -15 | -18 | -3 |

| Standing | -17 | -20 | -4 |

| 24-hour Urinary Sodium Excretion (mEq) | +80 | +95 | +5 |

| 24-hour Urinary Potassium Excretion (mEq) | +20 | +25 | +2 |

| Serum Uric Acid (mg/dL) | +1.2 | +1.5 | +0.2 |

| Fasting Blood Glucose (mg/dL) | +8 | +10 | +1 |

Note: This data is illustrative and based on the expected outcomes from the referenced 1969 study by Russell et al. Actual values would need to be sourced directly from the publication.

Table 2: Pharmacokinetic Profile of this compound (Hypothetical Data)

| Parameter | Value |

| Bioavailability (%) | ~70-80 |

| Time to Peak Plasma Concentration (Tmax) (hours) | 2-4 |

| Plasma Half-life (t1/2) (hours) | 24-48 |

| Volume of Distribution (Vd) (L/kg) | 1.5-2.0 |

| Protein Binding (%) | >90 |

| Primary Route of Elimination | Renal |

Conclusion

This compound remains a notable example of mid-20th-century pharmaceutical innovation. Its discovery provided a valuable therapeutic agent for the management of hypertension and edema. Understanding its synthesis, mechanism of action, and pharmacological profile is essential for researchers and clinicians working in the fields of cardiovascular and renal medicine. Further research to fully elucidate its original synthesis and detailed pharmacokinetic parameters would provide a more complete picture of this important diuretic.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Screening of Antihypertensive Agents | In-Vitro & In-Vivo Models | PPTX [slideshare.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 5. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and thiazide inhibition mechanism of the human Na–Cl cotransporter [ideas.repec.org]

- 7. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijarsct.co.in [ijarsct.co.in]

The Development of Clorexolone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorexolone is a diuretic agent belonging to the sulfonamide class of compounds. Characterized by its thiazide-like activity, it has been primarily investigated for its role in the management of hypertension and edema. This technical guide provides a comprehensive literature review of the development of this compound, focusing on its synthesis, mechanism of action, and clinical evaluation. While specific preclinical and detailed pharmacokinetic data for this compound are limited in publicly available literature, this review synthesizes the existing knowledge to provide a thorough understanding for researchers and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | Wikimedia Commons |

| Chemical Formula | C₁₄H₁₇ClN₂O₃S | Wikimedia Commons |

| Molar Mass | 328.81 g/mol | Wikimedia Commons |

| Appearance | White crystalline solid (presumed) | General knowledge |

| Solubility | Likely poorly soluble in water, soluble in organic solvents | General knowledge |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis

The synthesis of this compound is proposed to proceed via the following key steps:

-

Chlorosulfonation of a Phthalimide Derivative: The synthesis likely commences with a suitable N-substituted phthalimide derivative. This starting material would undergo chlorosulfonation, typically using chlorosulfonic acid, to introduce the sulfonyl chloride group onto the aromatic ring.

-

Amination: The resulting sulfonyl chloride is then subjected to amination. This is commonly achieved by reacting the intermediate with ammonia or a protected form of ammonia to form the sulfonamide group.

-

Reduction of the Phthalimide: The phthalimide group is subsequently reduced to the corresponding isoindolinone. This reduction can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation.

It is important to note that this proposed protocol is based on general synthetic organic chemistry principles and the known structure of this compound. The exact reagents, reaction conditions, and purification methods would have been optimized during its development.

An In-depth Technical Guide to the Binding Sites and Molecular Targets of Clorexolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of clorexolone's molecular interactions, focusing on its primary and secondary binding sites. The information presented is intended to support further research and drug development efforts related to this thiazide-like diuretic.

Core Concepts: Molecular Targets of this compound

This compound exerts its diuretic and antihypertensive effects by interacting with specific protein targets within the kidney. The primary molecular target has been identified as the sodium-chloride cotransporter (NCC) , also known as solute carrier family 12 member 3 (SLC12A3). A secondary, yet significant, site of action is various isoforms of the enzyme carbonic anhydrase (CA) .

Primary Target: Sodium-Chloride Cotransporter (NCC)

The NCC is an integral membrane protein located in the apical membrane of the distal convoluted tubule cells in the nephron. It is responsible for reabsorbing approximately 5-10% of filtered sodium and chloride ions from the tubular fluid back into the blood. By inhibiting NCC, this compound blocks this reabsorption, leading to an increase in the excretion of sodium, chloride, and consequently, water. This natriuretic and diuretic effect is the principal mechanism behind its antihypertensive action.

Recent advancements in structural biology, specifically cryo-electron microscopy, have provided high-resolution structures of the human NCC in complex with thiazide-like diuretics, such as chlorthalidone, a close structural analog of this compound. These studies reveal that these diuretics bind to a specific pocket on the extracellular side of the transporter, physically obstructing the ion translocation pathway.

Secondary Target: Carbonic Anhydrases (CAs)

This compound, as a sulfonamide-containing compound, also exhibits inhibitory activity against various isoforms of carbonic anhydrase. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. In the proximal tubule of the kidney, CA plays a crucial role in the reabsorption of bicarbonate, sodium, and water. Inhibition of CA in the proximal tubule leads to a mild diuretic effect. While the primary diuretic effect of this compound is attributed to NCC inhibition, its interaction with carbonic anhydrases may contribute to its overall pharmacological profile.

Quantitative Data on Target Binding

| Target Protein | Ligand | Inhibition Constant (Ki) | Assay Method |

| Sodium-Chloride Cotransporter (NCC) | Chlorthalidone | Data not yet quantified in Ki values, but potent inhibition demonstrated | Fluorescence-based Cl⁻ influx assay |

| Carbonic Anhydrase II (CA-II) | Chlorthalidone | 138 nM | Stopped-flow CO₂ hydration assay |

| Carbonic Anhydrase VB (CA-VB) | Chlorthalidone | Low nanomolar range | Stopped-flow CO₂ hydration assay |

| Carbonic Anhydrase VII (CA-VII) | Chlorthalidone | Low nanomolar range | Stopped-flow CO₂ hydration assay |

| Carbonic Anhydrase IX (CA-IX) | Chlorthalidone | Low nanomolar range | Stopped-flow CO₂ hydration assay |

| Carbonic Anhydrase XIII (CA-XIII) | Chlorthalidone | Low nanomolar range | Stopped-flow CO₂ hydration assay |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research in this area. Below are protocols for assessing the interaction of compounds like this compound with its molecular targets.

Fluorescence-Based Chloride Influx Assay for NCC Inhibition

This cell-based assay is designed to measure the inhibitory effect of a compound on the sodium-chloride cotransporter.

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the human NCC.

Materials:

-

HEK293 cells stably expressing human NCC.

-

Membrane-anchored, chloride-sensitive YFP (Yellow Fluorescent Protein).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., chlorthalidone).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Seeding: Seed the HEK293-hNCC cells into 96-well microplates and culture until they reach a confluent monolayer.

-

Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.

-

Pre-incubation: Wash the cells with a chloride-free buffer to load them with a low-chloride medium. Then, incubate the cells with the various concentrations of the test compound or control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Initiation of Chloride Influx: Add a high-chloride buffer to the wells to initiate NCC-mediated chloride influx.

-

Fluorescence Measurement: Immediately begin monitoring the YFP fluorescence using a plate reader. The influx of chloride will quench the YFP fluorescence.

-

Data Analysis: The rate of fluorescence quenching is proportional to the NCC activity. Plot the rate of quenching against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition

This is a rapid kinetics assay to determine the inhibition constant (Ki) of a compound against a specific carbonic anhydrase isoform.

Objective: To determine the Ki of a test compound (e.g., this compound) for a specific human CA isoform.

Materials:

-

Purified recombinant human carbonic anhydrase isoform (e.g., hCA II).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control inhibitor (e.g., acetazolamide).

-

Buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

pH indicator solution (e.g., 0.2 mM phenol red).

-

CO₂-saturated water.

-

Stopped-flow spectrophotometer.

Procedure:

-

Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with various concentrations of the test compound or control in the buffer solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

-

Spectrophotometric Monitoring: The hydration of CO₂ produces protons, causing a pH change that is monitored by the change in absorbance of the pH indicator at its maximum wavelength (e.g., 557 nm for phenol red).

-

Data Analysis: The initial rates of the enzyme-catalyzed reaction are determined from the absorbance change over time. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).

Visualizations

Signaling Pathway of this compound's Diuretic Action

Caption: Mechanism of this compound's action on the NCC in the distal convoluted tubule.

Experimental Workflow for NCC Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on the NCC transporter.

Logical Relationship of this compound's Molecular Targets

Caption: Hierarchical relationship of this compound's molecular targets and their contribution.

Investigating the In Vivo Pharmacokinetics of Clorexolone: A Technical Guide

Disclaimer: Publicly available in vivo pharmacokinetic data for Clorexolone is limited. This guide provides a framework for its investigation based on the known properties of thiazide-like and sulfonamide diuretics, the classes to which this compound belongs. The experimental protocols and expected pharmacokinetic profile are generalized and would require specific validation for this compound.

Introduction

This compound is a sulfonamide-based diuretic with activity similar to that of thiazide diuretics. Understanding its in vivo pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining its therapeutic window, dosing regimen, and potential for drug-drug interactions. This technical guide outlines a comprehensive approach for researchers, scientists, and drug development professionals to investigate the pharmacokinetic profile of this compound.

Postulated Pharmacokinetic Profile of this compound

Based on its classification as a thiazide-like diuretic, the following pharmacokinetic characteristics can be anticipated. These parameters would need to be experimentally determined.

Table 1: Postulated In Vivo Pharmacokinetic Parameters for this compound

| Parameter | Expected Characteristic | Rationale |

| Absorption | Well absorbed after oral administration. | Thiazide and thiazide-like diuretics generally exhibit good oral bioavailability.[1] |

| Time to Peak Concentration (Tmax) | Approximately 2-4 hours post-oral administration. | The onset of action for most thiazides is within 1-2 hours, with peak effects occurring shortly after.[2] |

| Distribution | Distributed throughout the extracellular fluid and concentrated in the kidneys. Likely bound to plasma proteins, particularly albumin. | Thiazide diuretics are known to distribute in the extracellular fluid and bind to plasma proteins.[1][2] |

| Metabolism | Potential for hepatic metabolism, but may also be excreted unchanged. | Some thiazide-like diuretics are primarily metabolized in the liver, while others are excreted largely unchanged by the kidneys.[1] |

| Excretion | Primarily excreted in the urine via tubular secretion. | Renal excretion is the main route of elimination for this class of drugs.[1] |

| Half-life (t½) | Expected to be in the range of other long-acting thiazide-like diuretics (e.g., chlorthalidone ~40 hours). | The duration of action for thiazide-like diuretics can be prolonged.[2] |

Experimental Protocols for In Vivo Pharmacokinetic Studies

A robust in vivo pharmacokinetic study is essential to define the ADME profile of this compound. The following outlines a generic protocol that can be adapted for preclinical studies.

Animal Model

-

Species: Male Wistar or Sprague-Dawley rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and handling ease. For studies requiring larger blood volumes or closer physiological similarity to humans, beagle dogs can be considered.

-

Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

-

Housing: Animals should be housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for fasting periods as required by the protocol.

Study Design

A crossover study design is recommended to minimize inter-animal variability.

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound.

-

Group 2: Oral (PO) administration of this compound.

-

-

Dosing:

-

The dose will be determined based on available in vitro efficacy and toxicity data. A typical starting dose for a diuretic in a rodent model might be in the range of 1-10 mg/kg.

-

For IV administration, this compound should be dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene glycol, and ethanol).

-

For PO administration, this compound can be formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose.

-

-

Administration:

-

IV administration should be via a cannulated tail vein.

-

PO administration should be performed by oral gavage.

-

-

Washout Period: A washout period of at least one week should be implemented between the IV and PO administrations in the crossover design.

Sample Collection

-

Blood Sampling:

-

Blood samples (approximately 0.2-0.3 mL) should be collected from the tail vein or a cannulated jugular vein at predetermined time points.

-

Suggested time points for IV administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

Suggested time points for PO administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

-

Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

-

Plasma should be separated by centrifugation and stored at -80°C until analysis.

-

-

Urine and Feces Collection:

-

Animals should be housed in metabolic cages to allow for the separate collection of urine and feces.

-

Collections should be made over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) to determine the extent of renal and fecal excretion.

-

The volume of urine should be recorded, and samples stored at -80°C. Fecal samples should be collected, weighed, and stored at -80°C.

-

Bioanalytical Method

A validated bioanalytical method is critical for the accurate quantification of this compound in biological matrices.

-

Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.

-

Sample Preparation:

-

Protein precipitation or liquid-liquid extraction can be used to extract this compound from plasma and urine samples.

-

Solid-phase extraction may also be a suitable method.

-

-

Method Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.

Data Analysis and Presentation

Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum (peak) plasma drug concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity |

| t½ | Elimination half-life |

| CL | Total body clearance |

| Vd | Volume of distribution |

| F% | Absolute oral bioavailability |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: In vivo pharmacokinetic experimental workflow.

Signaling Pathway of Thiazide-Like Diuretics

Thiazide and thiazide-like diuretics exert their effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[1][3]

References

Preliminary Research on Clorexolone's Off-Target Effects: A Technical Guide

Disclaimer: Direct and detailed research on the specific off-target molecular interactions of Clorexolone is limited in publicly available literature. This guide synthesizes information on the broader class of thiazide-like diuretics to infer potential off-target effects of this compound, alongside established methodologies for identifying such effects. The pharmacological properties and side effects of this compound are generally considered similar to those of other thiazide-like diuretics.[1][2]

Introduction to this compound and Off-Target Effects

This compound is a sulfonamide-based diuretic with thiazide-like activity, primarily used in the management of hypertension and edema.[2][3] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[4] While effective, like all pharmaceuticals, this compound has the potential for off-target effects, which are pharmacological interactions with molecular targets other than the intended one. These off-target interactions can lead to unforeseen side effects or, in some cases, present opportunities for drug repurposing. Understanding these effects is a critical aspect of drug safety and development.

Potential Off-Target Interactions of Thiazide-Like Diuretics

Given the structural and functional similarities, the off-target profile of this compound can be inferred from studies on other thiazide and thiazide-like diuretics. The most commonly reported off-target effects and associated adverse drug reactions for this class include metabolic disturbances.

Metabolic and Electrolyte Imbalances

Thiazide-like diuretics are well-known to cause a range of electrolyte and metabolic changes. These are generally considered extensions of their primary pharmacological effect but can also be influenced by interactions with other transporters and channels.

Table 1: Summary of Common Metabolic and Electrolyte Off-Target Effects of Thiazide-Like Diuretics

| Effect | Description | Potential Molecular Basis |

| Hypokalemia | Low potassium levels in the blood. | Increased delivery of sodium to the distal tubule enhances potassium secretion.[5] |

| Hyponatremia | Low sodium levels in the blood. | Excessive sodium excretion. |

| Hypomagnesemia | Low magnesium levels in the blood. | Mechanisms are not fully elucidated but involve altered renal handling of magnesium. |

| Hypercalcemia | High calcium levels in the blood. | Increased calcium reabsorption in the distal tubule.[5] |

| Hyperuricemia | High uric acid levels in the blood. | Thiazides increase urate reabsorption in the proximal tubule via organic anion transporters (OATs).[5] |

| Hyperglycemia | High blood sugar levels. | May be related to impaired insulin release and increased insulin resistance. The exact molecular target is not fully defined but may involve potassium channels in pancreatic beta-cells.[6] |

Potential Molecular Off-Targets

Beyond the well-documented metabolic effects, the chemical structure of this compound, a sulfonamide derivative, suggests potential interactions with other enzyme classes, such as carbonic anhydrases and phosphodiesterases, as well as various ion channels.

Carbonic Anhydrase Inhibition

While one source suggests that this compound does not significantly inhibit carbonic anhydrase in vivo, many sulfonamide-based diuretics exhibit some level of carbonic anhydrase inhibition in vitro.[1][7] Inhibition of carbonic anhydrase can lead to a weak diuretic effect and metabolic acidosis.

Table 2: Carbonic Anhydrase Inhibition by Selected Thiazide-Like Diuretics

| Compound | Isozyme | Inhibition Constant (Ki) | Reference |

| Chlorthalidone | hCA II | 65 nM | [7] |

| Indapamide | hCA II | 2520 nM | [7] |

| Trichloromethiazide | hCA II | 138 nM | [7] |

| Tioxolone | hCA I | 91 nM | [8][9] |

Note: Data for this compound is not available. Tioxolone is included as a structurally related carbonic anhydrase inhibitor.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP.[10][11] Some drugs with sulfonamide moieties have been shown to interact with PDEs. Inhibition of PDEs can lead to a variety of effects, including vasodilation and anti-inflammatory responses.[11][12] There is currently no direct evidence linking this compound to PDE inhibition.

Ion Channel Modulation

The primary target of this compound is an ion transporter, and it is plausible that it could interact with other ion channels throughout the body.[13][14][15] Off-target ion channel interactions are a significant concern in drug safety, particularly for cardiac ion channels, as they can lead to arrhythmias.[14][16]

Experimental Protocols for Off-Target Profiling

To definitively identify the off-target effects of this compound, a systematic experimental approach is required. Below are generalized protocols that could be employed.

In Vitro Off-Target Screening

Objective: To identify potential molecular off-targets of this compound using a broad panel of recombinant enzymes and receptors.

Methodology:

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are prepared to determine concentration-response curves.

-

Panel Screening: The compound is tested against a commercially available off-target screening panel (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

-

Assay Formats:

-

Receptor Binding Assays: Radioligand binding assays are used to determine the affinity of this compound for various receptors. The displacement of a known radiolabeled ligand by this compound is measured.

-

Enzyme Inhibition Assays: The effect of this compound on the activity of various enzymes (e.g., carbonic anhydrases, phosphodiesterases, kinases) is measured using colorimetric, fluorometric, or luminescent substrates.

-

Ion Channel Assays: Patch-clamp electrophysiology or high-throughput fluorescent-based assays are used to assess the effect of this compound on the function of various ion channels (e.g., hERG, sodium channels, calcium channels).

-

-

Data Analysis: The results are typically expressed as the percent inhibition at a given concentration. For compounds showing significant activity, IC50 (for enzyme inhibition) or Ki (for receptor binding) values are determined by fitting the data to a concentration-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct protein targets of this compound in a cellular context.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., a human kidney cell line) is cultured and treated with either this compound or a vehicle control.

-

Heating Profile: The treated cells are heated to a range of temperatures.

-

Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.

-

Protein Quantification: The amount of a specific protein of interest in the soluble fraction is quantified at each temperature using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Target engagement by this compound is identified by a shift in the melting temperature of the target protein.

Visualizations

Signaling Pathways and Workflows

Caption: A generalized experimental workflow for identifying and validating off-target effects of a small molecule.

Caption: A simplified diagram illustrating the potential downstream effects of carbonic anhydrase inhibition.

Conclusion and Future Directions

While the on-target effects of this compound as a diuretic are well-understood, its off-target interaction profile remains largely unexplored. Based on its chemical class and the known side effects of similar drugs, potential off-targets include carbonic anhydrases and various ion channels, which could contribute to the observed metabolic disturbances. A systematic investigation using modern pharmacological and proteomic techniques, such as broad-panel in vitro screening and cellular thermal shift assays, is necessary to fully elucidate the off-target landscape of this compound. This knowledge will be invaluable for a more complete understanding of its safety profile and could potentially reveal novel therapeutic applications.

References

- 1. dtb.bmj.com [dtb.bmj.com]

- 2. qeios.com [qeios.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. youtube.com [youtube.com]

- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. patient.info [patient.info]

- 7. Carbonic anhydrase inhibitors. Comparison of chlorthalidone, indapamide, trichloromethiazide, and furosemide X-ray crystal structures in adducts with isozyme II, when several water molecules make the difference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 11. my.clevelandclinic.org [my.clevelandclinic.org]

- 12. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 14. Ion Channels in Drug Discovery and Safety Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacy180.com [pharmacy180.com]

- 16. Ion channels in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Historical Perspective on the Development of Sulfonamide Diuretics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical perspective on the development of sulfonamide diuretics, from their serendipitous discovery to the rational design of potent and specific agents. It is intended for researchers, scientists, and drug development professionals interested in the evolution of diuretic therapy and the foundational principles of diuretic drug discovery.

Executive Summary

The journey of sulfonamide diuretics is a classic example of drug discovery evolving from serendipitous observation to targeted chemical modification. Initially developed as antibacterial agents, the diuretic properties of sulfonamides were an unexpected side effect. This observation sparked decades of research, leading to the development of carbonic anhydrase inhibitors, and subsequently, the highly effective thiazide and loop diuretics. This guide details the key scientific milestones, experimental methodologies, and structure-activity relationships that underpinned this critical development in pharmacotherapy.

From Antibacterial Agents to Diuretics: A Serendipitous Beginning

The story of sulfonamide diuretics begins with the development of the first commercially available antibacterial agents. In the 1930s, Gerhard Domagk at Bayer discovered that the sulfonamide-containing dye, Prontosil, was effective against streptococcal infections.[1] Subsequent research by Ernest Fourneau's team at the Pasteur Institute revealed that the active antibacterial agent was not Prontosil itself, but its in vivo metabolite, sulfanilamide.[1]

A crucial observation was made in the late 1930s and early 1940s when patients treated with high doses of sulfanilamide for bacterial infections exhibited metabolic acidosis and an increase in urine output. This diuretic effect was a side effect, but it caught the attention of researchers who recognized its therapeutic potential for treating edematous states.

The Era of Carbonic Anhydrase Inhibitors

The diuretic effect of sulfanilamide was found to be linked to the inhibition of the enzyme carbonic anhydrase. This enzyme is abundant in the proximal convoluted tubule of the kidney and plays a crucial role in the reabsorption of sodium bicarbonate. By inhibiting carbonic anhydrase, sulfanilamide prevented the reabsorption of sodium bicarbonate, leading to its excretion in the urine, accompanied by water, resulting in diuresis.

This discovery led to a focused effort to develop sulfonamides with more potent carbonic anhydrase inhibitory activity and fewer antibacterial side effects. The breakthrough came in 1950 with the synthesis of acetazolamide by Roblin and his team. Acetazolamide was a much more potent carbonic anhydrase inhibitor than sulfanilamide and became the first clinically useful non-mercurial diuretic. However, its efficacy was limited by the development of metabolic acidosis, which in turn reduced its diuretic effect over time.

Quantitative Comparison of Early Sulfonamide Diuretics

The development from sulfanilamide to more specific diuretics is evident in their differing potencies as both carbonic anhydrase inhibitors and diuretics. The following tables summarize the available quantitative data, illustrating this progression.

| Compound | Carbonic Anhydrase II Inhibition (Ki, nM) | Notes |

| Sulfanilamide | Weak inhibitor (μM range) | Primarily an antibacterial agent with weak diuretic effects. |

| Acetazolamide | 12 | A potent, non-selective carbonic anhydrase inhibitor.[2] |

| Chlorothiazide | 65-138 | A weaker carbonic anhydrase inhibitor than acetazolamide, but a more effective diuretic.[3] |

Note: The inhibitory constants (Ki) can vary between studies due to different experimental conditions. The data presented is representative of the relative potencies.

| Compound | Diuretic Potency (Qualitative) | Primary Mechanism of Action | Key Side Effect |

| Sulfanilamide | Low | Weak Carbonic Anhydrase Inhibition | Antibacterial effects, risk of crystalluria |

| Acetazolamide | Moderate | Potent Carbonic Anhydrase Inhibition | Metabolic Acidosis |

| Chlorothiazide | High | Inhibition of Na+/Cl- Cotransporter | Hypokalemia |

The Advent of Thiazide Diuretics: A Paradigm Shift

The limitations of acetazolamide spurred further research to dissociate the diuretic effect from potent carbonic anhydrase inhibition and the accompanying metabolic acidosis. This led to the groundbreaking work at Merck Sharp & Dohme by Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello. Their systematic modification of the sulfonamide structure resulted in the synthesis of chlorothiazide in 1957.[4]

Chlorothiazide was a revolutionary drug. While it retained a sulfonamide group, its primary mechanism of diuretic action was not through carbonic anhydrase inhibition, but by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule. This resulted in a more potent and sustained diuresis with a lower risk of metabolic acidosis compared to acetazolamide. The introduction of chlorothiazide marked the beginning of the thiazide diuretic era, which transformed the management of hypertension and edema.

Signaling Pathway: Carbonic Anhydrase Inhibition

The following diagram illustrates the mechanism of carbonic anhydrase in the proximal tubule and its inhibition by sulfonamide diuretics like acetazolamide.

Caption: Mechanism of Carbonic Anhydrase Inhibition in the Proximal Tubule.

Experimental Protocols

The development of sulfonamide diuretics relied on robust and reproducible experimental protocols to assess their synthesis and biological activity.

Synthesis of Chlorothiazide

The following protocol is a representative synthesis of chlorothiazide from 3-chloroaniline.

Step 1: Chlorosulfonation of 3-Chloroaniline

-

To a cooled and stirred solution of chlorosulfonic acid, slowly add 3-chloroaniline.

-

The reaction mixture is heated to produce 5-chloroaniline-2,4-disulfonyl chloride.

Step 2: Amination

-

The resulting 5-chloroaniline-2,4-disulfonyl chloride is treated with aqueous ammonia.

-

This reaction yields 5-chloro-2,4-disulfamylaniline.

Step 3: Cyclization

-

The 5-chloro-2,4-disulfamylaniline is heated under reflux with formic acid.

-

This cyclization step forms the benzothiadiazine ring system of chlorothiazide.

-

The crude chlorothiazide is then purified by recrystallization.

In Vivo Assay for Diuretic Activity (Modified Lipschitz Test)

This in vivo assay was a standard method for screening and comparing the diuretic potency of new compounds in rats.

1. Animal Preparation:

-

Male Wistar rats (150-200g) are fasted overnight with free access to water.

2. Hydration:

-

On the day of the experiment, a saline load (e.g., 25 mL/kg of 0.9% NaCl) is administered orally or intraperitoneally to ensure adequate hydration and urine flow.

3. Dosing:

-

Animals are divided into groups:

-

Control Group: Receives the vehicle (e.g., saline).

-

Standard Group: Receives a known diuretic (e.g., urea or a reference sulfonamide) at a standard dose.

-

Test Groups: Receive the test compound at various doses.

-

4. Urine Collection:

-

Immediately after dosing, rats are placed in individual metabolic cages that allow for the separation of urine and feces.

-

Urine is collected at regular intervals (e.g., every hour for 5-6 hours).

5. Analysis:

-

The total volume of urine excreted by each rat is measured.

-

Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using flame photometry or other suitable methods.

-

The diuretic activity is often expressed as a "Lipschitz value," which is the ratio of the urine output in the test group to that in the standard (urea) group. A value greater than 1.0 indicates a positive diuretic effect.

In Vitro Assay for Carbonic Anhydrase Inhibition

The inhibitory potency of sulfonamides on carbonic anhydrase was a key parameter measured during their development. A common method was the spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate.

1. Principle:

-

Carbonic anhydrase exhibits esterase activity, hydrolyzing p-nitrophenyl acetate to p-nitrophenol, a yellow-colored compound that absorbs light at 400 nm.

-

The rate of p-nitrophenol formation is proportional to the enzyme's activity.

-

An inhibitor will reduce the rate of this reaction.

2. Reagents:

-

Purified carbonic anhydrase enzyme.

-

Tris buffer (pH 7.4).

-

p-nitrophenyl acetate (substrate).

-

Test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO).

3. Procedure:

-

In a cuvette, combine the buffer and the enzyme solution.

-

Add the test compound at various concentrations and incubate for a short period to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Monitor the increase in absorbance at 400 nm over time using a spectrophotometer.

4. Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Logical and Workflow Diagrams

The following diagrams illustrate the logical progression of sulfonamide diuretic development and the typical experimental workflow.

Historical Development of Sulfonamide Diuretics

Caption: Logical Progression of Sulfonamide Diuretic Development.

Experimental Workflow for Diuretic Discovery (Mid-20th Century)

Caption: A Typical Experimental Workflow for Diuretic Discovery in the Mid-20th Century.

Conclusion

The development of sulfonamide diuretics represents a landmark in medicinal chemistry and pharmacology. From the initial chance observation of a side effect to the deliberate and systematic design of highly specific and potent drugs, this history encapsulates the evolution of the drug discovery process. The principles learned from the development of these agents, particularly in understanding renal physiology and structure-activity relationships, continue to inform the development of new therapeutics today. This guide provides a technical foundation for understanding this pivotal chapter in the history of medicine.

References

Methodological & Application

Application Notes and Protocols: Clorexolone In Vitro Assay for Sodium Channel Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated sodium channels (Nav) are essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] Their critical role in physiological processes makes them important targets for a wide range of therapeutics, including local anesthetics, antiarrhythmics, and anticonvulsants.[3][4] Pharmacological modulation of these channels is a key strategy in the treatment of conditions like epilepsy, cardiac arrhythmias, and chronic pain.[5]

Clorexolone is a low-ceiling sulfonamide diuretic, with a mechanism of action similar to thiazide diuretics.[6][7] While its primary therapeutic effect is achieved through the inhibition of sodium reabsorption in the kidneys, the potential for off-target effects on other ion channels is an important aspect of safety pharmacology and new drug discovery. Investigating the interaction of compounds like this compound with voltage-gated sodium channels can uncover novel mechanisms of action or identify potential liabilities.

These application notes provide a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on voltage-gated sodium channels using the whole-cell patch-clamp electrophysiology technique. This method is considered the gold standard for characterizing ion channel function and modulation by pharmacological agents.[8]

Experimental Protocols

Principle of the Assay

The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the membrane of a single cell. By controlling the membrane voltage and the ionic composition of the intracellular and extracellular solutions, the activity of specific ion channels, such as voltage-gated sodium channels, can be isolated and recorded. A series of depolarizing voltage steps are applied to elicit sodium currents.[9] The baseline sodium currents are recorded, and then the test compound (this compound) is applied. The change in the peak amplitude of the sodium current in the presence of the compound is used to determine its inhibitory effect.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., hNav1.5, hNav1.7).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

This compound Stock Solution: 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

-

Positive Control: Tetrodotoxin (TTX) or another known sodium channel blocker.

-

Patch Pipettes: Borosilicate glass capillaries.

-

Electrophysiology Rig: Inverted microscope, micromanipulator, patch-clamp amplifier, and data acquisition system.

Procedure

1. Cell Culture and Preparation

-

Culture HEK293 cells expressing the target Nav channel subtype in T-75 flasks at 37°C in a 5% CO₂ incubator.

-

Passage the cells every 2-3 days when they reach 80-90% confluency.

-

For experiments, plate the cells onto glass coverslips in 35 mm dishes at a low density to allow for the isolation of single cells.

-

Allow cells to adhere and grow for 24-48 hours before use.

2. Pipette Fabrication

-

Pull patch pipettes from borosilicate glass capillaries using a micropipette puller.

-

The target resistance should be 2-5 MΩ when filled with the intracellular solution.

-

Fire-polish the pipette tips to ensure a smooth surface for gigaseal formation.

3. Electrophysiological Recording (Whole-Cell Patch-Clamp)

-

Place a coverslip with the cultured cells into the recording chamber on the microscope stage.

-

Perfuse the chamber with the extracellular solution.

-

Fill a patch pipette with the intracellular solution and mount it on the micromanipulator.

-

Approach a single, healthy-looking cell with the pipette tip while applying positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal, >1 GΩ).

-

Apply a brief suction pulse to rupture the cell membrane and establish the whole-cell configuration.

-

Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure the majority of sodium channels are in the resting state.[10]

4. Data Acquisition

-

Baseline Recording: Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms) to elicit inward sodium currents. Record the peak current at each voltage step.

-

Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. Allow 3-5 minutes for the compound to equilibrate.

-

Post-Compound Recording: Repeat the same voltage-step protocol to record sodium currents in the presence of this compound.

-

Dose-Response Analysis: To determine the IC₅₀ value, repeat steps 2 and 3 with a range of this compound concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

-

Washout: Perfuse the chamber with the control extracellular solution to observe the reversibility of the block.

5. Data Analysis

-

Measure the peak amplitude of the inward sodium current for each voltage step before and after the application of this compound.

-

Calculate the percentage of current inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_drug / I_control)) * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation

The inhibitory effects of this compound on various voltage-gated sodium channel subtypes can be summarized for comparative analysis. The following table presents illustrative data.

| Sodium Channel Subtype | This compound IC₅₀ (µM) [Illustrative] | Tetrodotoxin (TTX) IC₅₀ (µM) [Reference] |

| hNav1.1 | 85.2 | 0.002 |

| hNav1.2 | 76.5 | 0.002 |

| hNav1.5 (Cardiac) | > 100 | 2.0 |

| hNav1.7 (Pain Target) | 63.8 | 0.005 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the in vitro sodium channel inhibition assay.

Signaling Pathway: Sodium Channel Inhibition

Caption: Hypothetical mechanism of sodium channel blockade by this compound.

Signaling Pathway: Known Diuretic Action of this compound

Caption: Established diuretic mechanism of action for thiazide-like drugs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. ClinPGx [clinpgx.org]

- 4. medkoo.com [medkoo.com]

- 5. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

Application Notes and Protocols for Establishing Animal Models of Hypertension for Clorexolone Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypertension is a major risk factor for cardiovascular and renal diseases. Preclinical evaluation of antihypertensive agents requires robust and well-characterized animal models that mimic human hypertension. Clorexolone, a thiazide-like diuretic, has shown potent diuretic effects in animal studies and is of interest for its potential antihypertensive properties. This document provides detailed application notes and protocols for establishing and utilizing three common animal models of hypertension—the Spontaneously Hypertensive Rat (SHR), the Deoxycorticosterone Acetate (DOCA)-Salt model, and the Two-Kidney, One-Clip (2K1C) model—for the investigation of this compound.

Due to the limited availability of direct studies on this compound in these models, data from studies on the structurally and functionally similar compound, chlorthalidone, are used as a proxy to provide expected outcomes and insights into potential mechanisms of action. Researchers should consider these as surrogate data and validate the effects of this compound directly.

Data Presentation: Comparative Effects of Thiazide-Like Diuretics in Hypertensive Models

The following tables summarize quantitative data from studies using thiazide-like diuretics, primarily chlorthalidone, in various rat models of hypertension. This data can serve as a benchmark for designing and interpreting studies with this compound.

Table 1: Effects of Chlorthalidone on Systolic Blood Pressure (SBP) in Hypertensive Rat Models

| Animal Model | Treatment Group | Dose | Duration | Baseline SBP (mmHg) | Final SBP (mmHg) | Percent Change in SBP | Reference |

| Spontaneously Hypertensive Rat (SHR) | Chlorthalidone | Oral, dose not specified | 4 hours | Not specified | No significant change | ~0% | [1] |

| Vehicle Control | - | 4 hours | Not specified | No significant change | ~0% | [1] | |

| Dahl Salt-Sensitive (DSS) Rat | Chlorthalidone (Low Dose) | 37 mg/L in drinking water | 6 weeks | ~150 | ~165 | +10% | [2][3] |

| Chlorthalidone (High Dose) | 75 mg/L in drinking water | 6 weeks | ~150 | ~160 | +6.7% | [2][3] | |

| High Salt Control | 4% NaCl diet | 6 weeks | ~150 | ~200 | +33.3% | [2][3] | |

| DOCA-Salt Hypertensive Rat | Chlorthalidone (Preventive) | 8 mg/animal/day in food | 20 days | Not specified | Reduced vs. DOCA-salt | Not specified | [4] |

| Chlorthalidone (Therapeutic) | 8 mg/animal/day in food | 20 days (after hypertension established) | Not specified | Reduced vs. DOCA-salt | Not specified | [4] | |

| DOCA-Salt Control | 8 mg/kg SC twice weekly + salt | 20-40 days | Not specified | Elevated | Not specified | [4] |

Table 2: Effects of Chlorthalidone on Other Cardiovascular and Renal Parameters

| Animal Model | Parameter | Chlorthalidone Treatment | Outcome | Reference |

| Dahl Salt-Sensitive (DSS) Rat | Left Ventricular Hypertrophy (LVH) | 37 or 75 mg/L in drinking water for 6 weeks | Reduced | [2][3] |

| Proteinuria | 37 or 75 mg/L in drinking water for 6 weeks | Reduced | [2][3] | |

| Aortic Superoxide Production | 37 or 75 mg/L in drinking water for 6 weeks | No significant reduction | [2][3] | |

| Endothelium-Dependent Relaxation | 37 or 75 mg/L in drinking water for 6 weeks | No improvement | [2][3] | |

| DOCA-Salt Hypertensive Rat | Ventricular Mass | 8 mg/animal/day in food | Reduced | [4] |

| Cardiac Protein Content | 8 mg/animal/day in food | Reduced | [4] | |

| Plasma Sodium Concentration | 8 mg/animal/day in food | Decreased | [4] | |

| Cardiac Sympathetic Tone | 8 mg/animal/day in food | Decreased | [4] |

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a genetic model of essential hypertension and is one of the most widely used models in hypertension research.

Protocol for Induction and Treatment:

-

Animal Selection: Obtain male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats as controls, typically at 12-16 weeks of age when hypertension is well-established.

-

Acclimation: House the animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water for at least one week.

-

Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method. To minimize stress-induced variations, acclimate the rats to the restraining device and tail-cuff apparatus for several days before recording baseline measurements.[5][6]

-

Grouping and Treatment: Randomly assign SHRs to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control). WKY rats will serve as a normotensive reference group.

-

Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). Administer the drug or vehicle daily via oral gavage for the desired study duration (e.g., 4-8 weeks).

-

Monitoring: Monitor blood pressure and heart rate weekly. Record body weight and food/water intake regularly.

-

Terminal Procedures: At the end of the study, collect blood samples for biochemical analysis (e.g., electrolytes, renin, aldosterone). Euthanize the animals and harvest organs (heart, kidneys, aorta) for weight measurement (to assess hypertrophy) and further analysis (histology, gene expression).

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Model

This model mimics mineralocorticoid-induced hypertension, which is characterized by salt and water retention.

Protocol for Induction and Treatment:

-

Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 200-250 g.

-

Uninephrectomy: Anesthetize the rats (e.g., isoflurane or ketamine/xylazine). Perform a left unilateral nephrectomy through a flank incision. Suture the muscle and skin layers. Allow a one-week recovery period.

-

DOCA and Salt Administration:

-

Administer DOCA (e.g., 25 mg/kg) subcutaneously twice a week.

-

Replace drinking water with 1% NaCl solution.

-

-

Control Group: Sham-operated rats receiving vehicle injections and normal drinking water.

-

Development of Hypertension: Hypertension typically develops within 3-4 weeks. Monitor blood pressure weekly using the tail-cuff method.

-

Treatment with this compound:

-

Preventive Protocol: Start this compound administration at the same time as DOCA-salt treatment.

-

Therapeutic Protocol: Begin this compound treatment after hypertension is established (e.g., after 4 weeks of DOCA-salt).

-

-

Drug Administration and Monitoring: Follow the same procedures as described for the SHR model.

-

Terminal Procedures: Follow the same procedures as described for the SHR model.

Two-Kidney, One-Clip (2K1C) Goldblatt Model

This model simulates renovascular hypertension, which is initiated by renal artery stenosis and activation of the renin-angiotensin-aldosterone system (RAAS).

Protocol for Induction and Treatment:

-

Animal Selection: Use male Sprague-Dawley or Wistar rats weighing 180-200 g.

-

Renal Artery Clipping:

-

Sham Control Group: Perform the same surgical procedure without placing the clip.

-

Development of Hypertension: Hypertension develops over 4-6 weeks. Monitor blood pressure weekly.

-

Treatment with this compound: Once hypertension is established, randomize the 2K1C rats into treatment groups and administer this compound as described for the SHR model.

-

Monitoring and Terminal Procedures: Follow the same procedures as described for the SHR model. Pay special attention to plasma renin activity in this model.

Mandatory Visualizations

Experimental Workflow Diagrams

Signaling Pathway Diagrams

Discussion of Potential Mechanisms and Signaling Pathways

This compound, as a thiazide-like diuretic, is expected to lower blood pressure through at least two primary mechanisms:

-

Renal Effects: The primary and most well-understood mechanism is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water (diuresis and natriuresis), resulting in a reduction in blood volume, cardiac output, and subsequently, blood pressure.

-

Vascular Effects: Emerging evidence suggests that thiazide-like diuretics also have direct effects on the vasculature. Studies with chlorthalidone and hydrochlorothiazide have shown that they can reduce agonist-induced vasoconstriction in isolated blood vessels.[7] This effect appears to be independent of the endothelium and is linked to the downregulation of the RhoA/Rho kinase (ROCK) signaling pathway in vascular smooth muscle cells.[7] The RhoA/ROCK pathway is a key regulator of vascular smooth muscle contraction and hypertrophy. By inhibiting this pathway, thiazide-like diuretics may lead to vasodilation and a reduction in peripheral resistance, contributing to their long-term antihypertensive effect.

In the context of the different hypertensive models:

-

In the SHR model , which is not primarily a salt-sensitive model, the diuretic effect of this compound might be less pronounced in lowering blood pressure, as suggested by studies with other thiazides.[1] However, its potential direct vascular effects could still contribute to an antihypertensive response.

-

In the DOCA-salt model , a model of volume-dependent hypertension, the diuretic action of this compound is expected to be highly effective in reducing blood pressure. By promoting sodium and water excretion, it would counteract the effects of DOCA. Studies with chlorthalidone in this model have shown a reduction in blood pressure and cardiac hypertrophy.[4]

-

In the 2K1C model , the initial phase of hypertension is driven by high renin and angiotensin II levels. While diuretics are not first-line therapy for this type of hypertension, they can be effective, particularly in later stages or in combination with drugs that block the RAAS. This compound's effect would be to reduce the fluid retention component that contributes to the elevated blood pressure.

Further Research Directions:

-

Directly investigate the dose-dependent effects of this compound on blood pressure, heart rate, and renal function in SHR, DOCA-salt, and 2K1C rat models.

-

Examine the in vitro effects of this compound on vascular reactivity in isolated aortic rings from these hypertensive models to confirm a direct vascular effect.

-

Investigate the molecular mechanisms underlying this compound's potential vascular effects, focusing on the RhoA/ROCK pathway and other relevant signaling cascades in vascular smooth muscle cells.

-

Assess the impact of chronic this compound treatment on end-organ damage, including cardiac hypertrophy, renal fibrosis, and vascular remodeling in these models.

By employing these well-established animal models and detailed protocols, researchers can effectively evaluate the antihypertensive efficacy and underlying mechanisms of this compound, paving the way for its potential clinical application in the treatment of hypertension.

References

- 1. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiazide diuretics, endothelial function, and vascular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Effects of chlorthalidone on ventricular hypertrophy in deoxycorticosterone acetate-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative mechanisms of action of diuretic drugs in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Clorexolone in Primary Kidney Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clorexolone is a thiazide-like diuretic that exerts its primary effect by inhibiting the Na-Cl cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to decreased sodium reabsorption and subsequent diuresis. In vitro studies using primary kidney cell cultures provide a powerful platform to investigate the molecular mechanisms of this compound's action, its effects on renal cellular physiology, and potential off-target effects. These application notes provide detailed protocols for the use of this compound in primary kidney cell cultures, focusing on methodologies for cell isolation and culture, assessment of NCC activity, and analysis of downstream signaling pathways.

Data Presentation

| Parameter | Cell Type | Method | Expected Outcome with this compound | Reference |

| NCC Activity | Primary Distal Tubule Cells or NCC-expressing cells | 22Na+ uptake assay | Inhibition of thiazide-sensitive 22Na+ uptake | [1](--INVALID-LINK--) |

| Intracellular Calcium ([Ca2+]i) | Primary Distal Tubule Cells | Fura-2 AM or other Ca2+ indicators | Concentration-dependent increase in [Ca2+]i | [2](--INVALID-LINK--) |

| Cell Viability/Apoptosis | Primary Kidney Cells | MTT assay, Annexin V/PI staining | Potential for apoptosis at high concentrations or prolonged exposure | [2](--INVALID-LINK--) |

| Gene Expression (NCC, TRPV5) | Primary Distal Tubule Cells | qRT-PCR | Potential long-term regulation of transporter and channel expression | [1](--INVALID-LINK--) |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Renal Proximal and Distal Tubule Epithelial Cells

This protocol describes a general method for isolating a mixed population of renal tubular epithelial cells, which can be adapted to enrich for distal tubule cells.

Materials:

-

Freshly excised kidney tissue (e.g., from mouse or rat)

-

Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

-

Collagenase Type II solution (1 mg/mL in HBSS)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, insulin, transferrin, and hydrocortisone

-

Cell strainers (100 µm, 70 µm, 40 µm)

-

Collagen-coated culture flasks or plates

Procedure:

-

Perfuse the kidney with ice-cold HBSS to remove blood.

-

Excise the cortex and mince the tissue into small fragments.

-

Digest the minced tissue with Collagenase Type II solution at 37°C for 20-30 minutes with gentle agitation.

-

Stop the digestion by adding an equal volume of DMEM/F-12 with 10% FBS.

-

Filter the cell suspension sequentially through 100 µm, 70 µm, and 40 µm cell strainers to remove undigested tissue and glomeruli.

-

Centrifuge the filtered cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in complete culture medium and plate onto collagen-coated flasks or plates.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Note: To enrich for distal tubule cells, specific antibodies against DCT markers can be used for immunomagnetic cell sorting.

Protocol 2: Assessment of Na-Cl Cotransporter (NCC) Activity using 22Na+ Uptake Assay

This protocol measures the activity of the Na-Cl cotransporter, the direct target of this compound.

Materials:

-

Primary kidney cells cultured in 24-well plates

-

Uptake buffer: 140 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, 5 mM Tris, pH 7.4

-

Chloride-free uptake buffer: 140 mM Na-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM HEPES, 5 mM Tris, pH 7.4

-

22NaCl (radioisotope)

-

This compound stock solution (in DMSO)

-

Metolazone (positive control, a thiazide diuretic)

-

Scintillation fluid and counter

Procedure:

-

Wash the cell monolayers twice with the uptake buffer.

-

Pre-incubate the cells for 10-15 minutes in the uptake buffer containing various concentrations of this compound (e.g., 10-8 to 10-4 M) or vehicle (DMSO). A known NCC inhibitor like metolazone (100 µM) should be used as a positive control.

-

Initiate the uptake by adding uptake buffer containing 22NaCl (1-2 µCi/mL) and the respective concentrations of this compound or vehicle.

-

Incubate for 20 minutes at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold chloride-free uptake buffer.

-

Lyse the cells with 0.1 M NaOH.

-

Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Normalize the counts to the protein concentration of each well.

-

Calculate the percentage inhibition of 22Na+ uptake by this compound compared to the vehicle control.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol assesses the effect of this compound on intracellular calcium signaling.

Materials:

-

Primary kidney cells cultured on glass coverslips

-

Fura-2 AM (or other suitable calcium indicator dye)

-

HBSS with and without calcium

-

This compound stock solution (in DMSO)

-

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

-

Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Perfuse the cells with HBSS and record baseline [Ca2+]i by acquiring fluorescence images at excitation wavelengths of 340 nm and 380 nm.

-

Introduce HBSS containing the desired concentration of this compound (e.g., 10-4 M) and continue recording.

-

Analyze the ratio of fluorescence intensities (F340/F380) to determine changes in [Ca2+]i over time.

Mandatory Visualizations